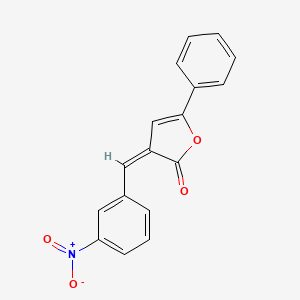![molecular formula C17H17ClN2O3 B4984247 N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)
N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body.
作用机制
ACPA acts as a selective agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly expressed in the immune system. ACPA binds to these receptors and activates them, leading to a cascade of downstream signaling events. This ultimately results in the modulation of various physiological processes, such as pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are diverse and depend on the specific target receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, ACPA has been found to have neuroprotective effects and can promote the survival of neurons.
实验室实验的优点和局限性
One of the major advantages of using ACPA in lab experiments is its high selectivity for CB1 and CB2 receptors. This allows researchers to specifically target these receptors and study their effects. Additionally, ACPA has a high affinity for these receptors, which allows for lower dosages to be used in experiments. However, one limitation of using ACPA is its potential for off-target effects. ACPA may interact with other receptors or signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research of ACPA. One area of interest is the development of ACPA-based therapies for the treatment of various diseases, such as multiple sclerosis and Parkinson's disease. Additionally, there is ongoing research into the potential anti-cancer properties of ACPA. Another area of interest is the development of new ACPA analogs with improved pharmacological properties. Finally, there is a need for further research into the safety and toxicity of ACPA, particularly with regard to long-term use.
合成方法
The synthesis method for ACPA involves the reaction of 4-chloro-2-methylphenol with 2-(acetylamino)benzoic acid, followed by the reaction of the resulting product with 2-chloroacetyl chloride. This process yields ACPA as a white crystalline powder. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
ACPA has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. ACPA has also been shown to have potential applications in the treatment of various diseases, such as multiple sclerosis, Parkinson's disease, and epilepsy. Additionally, ACPA has been studied for its role in modulating the immune system and its potential as an anti-cancer agent.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)7-8-16(11)23-10-17(22)20-15-6-4-3-5-14(15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGJPXRYCYABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)


![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)

![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)